molecular formula C6H2BrNO2S B11766320 5-Bromo-2-cyanothiophene-3-carboxylic acid

5-Bromo-2-cyanothiophene-3-carboxylic acid

Cat. No.: B11766320
M. Wt: 232.06 g/mol
InChI Key: SRQSCCBGRLNZKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyanothiophene-3-carboxylic acid typically involves the bromination of 2-cyanothiophene-3-carboxylic acid. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-cyanothiophene-3-carboxylic acid is unique due to the presence of all three functional groups (bromine, cyano, and carboxylic acid) on the thiophene ring. This combination of functional groups provides the compound with distinct reactivity and properties, making it valuable for various applications in organic synthesis, materials science, and medicinal chemistry .

Properties

Molecular Formula

C6H2BrNO2S

Molecular Weight

232.06 g/mol

IUPAC Name

5-bromo-2-cyanothiophene-3-carboxylic acid

InChI

InChI=1S/C6H2BrNO2S/c7-5-1-3(6(9)10)4(2-8)11-5/h1H,(H,9,10)

InChI Key

SRQSCCBGRLNZKD-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(=O)O)C#N)Br

Origin of Product

United States

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